REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([C:9]#[N:10])[CH:6]=[C:5]([C:11]#[N:12])[CH:4]=1)#[N:2].CO.[OH-].[Na+].[H][H]>[Cr].[Ni].C1(C)C=CC=C(C)C=1>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([CH2:11][NH2:12])[CH:6]=[C:7]([CH2:9][NH2:10])[CH:8]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=CC(=C1)C#N)C#N
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr].[Ni]
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under an initial pressure of 140 kg/cm2G and reaction
|
Type
|
CUSTOM
|
Details
|
was effected at 60°-102° C.
|
Type
|
CUSTOM
|
Details
|
absorption of nearly theoretical amount of hydrogen for 31 minutes
|
Duration
|
31 min
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out
|
Type
|
DISTILLATION
|
Details
|
Then, distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC(=CC(=C1)CN)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 874 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |